molecular formula C23H31N3O3 B5649623 (1S*,5R*)-3-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-3-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5649623
M. Wt: 397.5 g/mol
InChI Key: PCRJNRXVAXFWAH-FXAWDEMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds, such as 1,4-Diazabicyclo[3.3.1]nonan-6-ones, involves multiple steps, including the regioselective addition of ethyl acrylate to piperazine, Dieckmann cyclization, and decarboxylation. These processes highlight the complex synthetic routes needed to achieve the conformationally restricted structures characteristic of this class of compounds (Kracht, Saito, & Wünsch, 2009).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by their constrained bicyclic ketones, which are critical for their activity as receptor ligands. The stereochemistry of these molecules plays a crucial role in their pharmacological properties, as seen in studies on 3,7-diazabicyclo[3.3.1]nonan-9-ones and 1,3-diazaadamantan-6-ones, where different conditions led to stereoisomeric structures with distinct biological activities (Samhammer, Holzgrabe, & Haller, 1990).

Chemical Reactions and Properties

The chemical reactions involving these compounds often involve nucleophilic substitution and reduction steps, as demonstrated in the synthesis of 2,5-substituted piperidines. These reactions are essential for introducing pharmacologically relevant functionalities into the bicyclic framework (Branden, Compernolle, & Hoornaert, 1992).

Physical Properties Analysis

The physical properties, such as solubility and crystallinity, are influenced by the molecular structure and substituents on the bicyclic skeleton. These properties are critical for the compound's behavior in biological systems and its potential therapeutic applications.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are determined by the bicyclic structure and the nature of the substituents. These compounds exhibit a range of activities, from opioid-like effects to analgesic properties, depending on their chemical makeup and stereochemistry (Samhammer, Holzgrabe, & Haller, 1990).

properties

IUPAC Name

(1S,5R)-3-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3/c27-23-17-3-4-20(26(23)12-16-1-2-16)14-25(13-17)18-7-9-24(10-8-18)19-5-6-21-22(11-19)29-15-28-21/h5-6,11,16-18,20H,1-4,7-10,12-15H2/t17-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRJNRXVAXFWAH-FXAWDEMLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C3CCC(C2=O)CN(C3)C4CCN(CC4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3CC3)C4CCN(CC4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S*,5R*)-3-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

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